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The pyrazine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-

approved therapeutics and clinical candidates.[1][2] Its unique electronic properties, arising
from the two 1,4-nitrogen atoms, and its ability to act as a hydrogen bond acceptor make it a
valuable bioisostere for other aromatic systems like benzene or pyridine.[2][3] The introduction
of halogen atoms and alkyl groups onto the pyrazine-2-amine core creates a versatile class of
building blocks, offering medicinal chemists precise control over a molecule's steric, electronic,
and pharmacokinetic properties. These halogenated pyrazines are not merely intermediates;
they are strategic starting points for constructing complex molecular architectures through
modern synthetic methodologies.[1]

This guide provides an in-depth technical overview of the chemical space surrounding 3-
Bromo-5-chloro-6-methylpyrazin-2-amine. While a specific CAS number for this exact
substitution pattern is not readily found in public databases, this document will focus on its
close, commercially available isomer, 5-Bromo-3-chloro-6-methylpyrazin-2-amine, and a key
structural analog, 3-Bromo-5-chloropyrazin-2-amine. By examining these representative
compounds, we will explore the synthesis, reactivity, and application of this critical class of
molecules for researchers, scientists, and drug development professionals.
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PART 1: Core Chemical Identifiers and
Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of
all successful research. While the initially requested compound is ambiguous, we can
definitively characterize its close relatives. The data presented below has been consolidated
from multiple chemical suppliers and databases, providing a reliable reference for experimental
design.

Chemical Identity

. 5-Bromo-3-chloro-6- 3-Bromo-5-chloropyrazin-2-
Identifier . . .
methylpyrazin-2-amine amine
CAS Number 1823930-94-4[4] 76537-18-3[5]
Molecular Formula CsHsBrCINs[4] CaHsBrCINs[6]
Molecular Weight 222.47 g/mol [4] 208.44 g/mol [7]
5-Bromo-3-chloro-6- 3-Bromo-5-chloropyrazin-2-
IUPAC Name ] ) ]
methylpyrazin-2-amine amine[6]
SMILES NC1=NC(C)=C(Br)N=C1CI[4] C1=C(N=C(C(=N1)N)Br)CI[6]
] ] ACFBUXHJONGLLF-
InChlKey Not readily available

UHFFFAOYSA-N[6]

Physicochemical Data (Predicted & Experimental)

This table summarizes key physicochemical properties, which are crucial for predicting
solubility, cell permeability, and reaction conditions.
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5-Bromo-3-chloro-6- 3-Bromo-5-chloropyrazin-2-
Property . . .
methylpyrazin-2-amine amine
LogP 1.78[4] 1.4[7]
Topological Polar Surface Area
polod 51.8 A?[4] 51.8 A?[7]
(TPSA)
Hydrogen Bond Acceptors 3[4] 3[7]
Hydrogen Bond Donors 1[4] 1 (amine group)[7]
. . i 298.4°C at 760 mmHg
Boiling Point Not available )
(Predicted)[5]
Physical Form Solid (Predicted) Solid[5]
Storage Sealed in dry, 2-8°C[4] Inert atmosphere, 2-8°C

PART 2: Synthesis and Reactivity

The synthetic utility of halogenated 2-aminopyrazines stems from the distinct reactivity of each
position on the heterocyclic core. The amino group acts as an activating, ortho-, para-director
for electrophilic substitution, while the halogen atoms provide handles for cross-coupling
reactions.

General Synthetic Strategy: Electrophilic Halogenation

The most common and direct route to these compounds is the electrophilic halogenation of a 2-
aminopyrazine precursor. The amino group at the C2 position strongly activates the ring
towards electrophilic attack, primarily at the C3 and C5 positions.
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Step 1: Chlorination

[Z-Amino-G-methyIpyrazine]

CS/DCM

Step 2: Bromination

[Z-Amino-5-chIoro-6-methylpyrazina [Z-Amino-5-ch|oro-6-methylpyrazine]

NBS / DCM or
Br2 / Pyridine

Y
[5-Bromo-3-chIoro-6-methylpyrazin-2-amin9

Click to download full resolution via product page
Caption: General synthetic workflow for di-halogenated methyl-2-aminopyrazines.
Causality Behind Experimental Choices:

o Starting Material: The synthesis logically begins with an appropriately substituted
aminopyrazine. For our target analog, 2-Amino-6-methylpyrazine would be the logical
precursor.

o Halogenating Agents: N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are
preferred reagents for chlorination and bromination, respectively. They are crystalline solids
that are easier and safer to handle than gaseous chlorine or liquid bromine.[5] The
succinimide byproduct is also easily removed during workup. Using elemental bromine (Brz)
in the presence of a base like pyridine is also a viable and effective method.[8]
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» Solvent: Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively
dissolves the starting materials and reagents.[5]

o Regioselectivity: The amino group at C2 directs the first halogenation to the C5 position. The
second halogenation, requiring slightly more forcing conditions, will then occur at the
remaining activated position, C3.

Field-Proven Experimental Protocol: Synthesis of 2-
Amino-3-bromo-5-methylpyrazine

This protocol for a closely related compound demonstrates the practical application of the
principles discussed above and can be adapted for other halogenations.[8]

Step-by-Step Methodology:

¢ Vessel Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add
2-amino-5-methylpyrazine (5.00 g, 45.8 mmol) and pyridine (4.35 g, 55.0 mmol).

o Reagent Dissolution: Dissolve the starting materials in dichloromethane (250 mL).

e Bromination: Slowly add elemental bromine (8.80 g, 55.0 mmol) to the solution at room
temperature.

o Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Progress can
be monitored by Thin Layer Chromatography (TLC).

o Workup - Quenching: Upon completion, add water (150 mL) to the reaction mixture to
guench any remaining bromine and dissolve pyridine salts.

o Workup - Extraction: Transfer the mixture to a separatory funnel and separate the organic
layer.

o Workup - Washing: Wash the organic layer with saturated brine (100 mL) to remove residual
water-soluble impurities.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the filtrate under reduced pressure to yield the crude product.
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 Purification: The crude solid can be further purified by recrystallization or flash column
chromatography to afford the pure product.[8]

Chemical Reactivity: The Gateway to Molecular Diversity

The true value of 3-bromo-5-chloro-6-methylpyrazin-2-amine and its analogs lies in their
potential for further functionalization, primarily through transition metal-catalyzed cross-coupling
reactions. The two different halogen atoms (Br and CI) offer the potential for selective or
sequential reactions.

Halogenated
2-Aminopyrazine
(R-X, X=Br, CI)

Ar-B(OH)2 R2NH Alkyne
Pd Catalyst, Base Pd Catalyst, Base Pd/Cu Catalyst, Base

Cross-Coupling Reactions

Buchwald-Hartwig Sonogashlra
(C-N bond) (C-C triple bond)

Suzuki-Miyaura
(C-C bond)

Click to download full resolution via product page
Caption: Key cross-coupling reactions for functionalizing halogenated pyrazines.
Expert Insights on Reactivity:

o Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the reactivity of the
carbon-halogen bond follows the general trend: C-I > C-Br > C-CI.[9] This is inversely
correlated with bond strength and is a critical principle for designing selective reactions. A C-
Br bond will typically react in a Suzuki or Buchwald-Hartwig coupling under conditions where
a C-Cl bond on the same molecule remains intact.

e Suzuki-Miyaura Coupling: This reaction is a powerful method for forming new carbon-carbon
bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups. Bromopyrazoles are
excellent substrates for this transformation.[10][11]
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» Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds,
introducing new primary or secondary amines to the pyrazine core. This is a cornerstone
reaction in modern medicinal chemistry for building complex nitrogen-containing molecules.

[9]

PART 3: Applications in Drug Discovery and
Materials Science

The structural motif of substituted pyrazines is prevalent across a wide spectrum of biologically
active agents. Their ability to modulate biological targets makes them indispensable tools for
drug hunters.

Established and Emerging Therapeutic Areas:

e Anticancer Agents: Many kinase inhibitors incorporate a pyrazine or related diazine core,
where the ring nitrogens often form crucial hydrogen bonds within the ATP-binding pocket of
the target enzyme.[2]

o Antibacterial and Antitubercular Agents: The well-known tuberculosis drug, Pyrazinamide,
highlights the historical and ongoing importance of this scaffold in fighting infectious
diseases.[2]

o Anti-inflammatory and Analgesic: Pyrazine derivatives have been explored for their potential
to mediate inflammatory pathways.[3]

o Central Nervous System (CNS) Agents: The pyrazine core is also found in compounds
targeting CNS disorders, including antidepressants and anticonvulsants.[2]

The diverse reactivity of compounds like 3-bromo-5-chloro-6-methylpyrazin-2-amine allows
them to serve as starting points for libraries of novel compounds aimed at these and other
disease targets.[3][12]

PART 4: Spectral Analysis and Characterization

While comprehensive, experimentally-derived spectral data for these specific compounds are
not always available in public repositories, we can predict the key features based on their
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structure and data from analogous compounds.[13] Acquiring this data is a mandatory step for
structural verification.

Expected Spectroscopic Features:
e 'H NMR:

o Amine Protons (N-H): A broad singlet, typically in the range of 5.0-7.0 ppm, which is
exchangeable with D20.[8][14]

o Aromatic Proton (C-H): A singlet for the remaining proton on the pyrazine ring, expected to
be downfield (around 8.0 ppm) due to the electron-withdrawing nature of the ring nitrogens
and halogens.[5]

o Methyl Protons (CHs): A sharp singlet around 2.4 ppm.[8]

e 13C NMR: Carbons attached to nitrogen will be deshielded and appear downfield. Carbons
bearing halogen atoms will also show characteristic shifts.

« Infrared (IR) Spectroscopy:

o N-H Stretch: Primary amines typically show a pair of sharp-to-medium bands in the 3300-
3500 cm~1 region.[14]

o Aromatic C=N/C=C Stretch: Multiple bands in the 1400-1600 cm~1 region.

e Mass Spectrometry (MS): The molecular ion peak will exhibit a characteristic isotopic pattern
due to the presence of both bromine (7°Br/81Br in an approximate 1:1 ratio) and chlorine
(3>CI/*7Cl in an approximate 3:1 ratio). This unique signature is a powerful tool for confirming
the compound's identity.

PART 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Halogenated
aromatic amines should be handled with care, using appropriate personal protective equipment
(PPE). The following information is based on data for structurally similar compounds.[7]

GHS Hazard Classification (Anticipated):
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e Pictograms:
o GHSO07 (Exclamation Mark)
 Signal Word: Warning

e Hazard Statements:

[e]

H302: Harmful if swallowed.[7]

(¢]

H315: Causes skin irritation.[7]

[¢]

H319: Causes serious eye irritation.[7]

o

H335: May cause respiratory irritation.[7]
Handling and Storage Protocols:

» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[15]

o Personal Protective Equipment (PPE):

o Wear protective gloves (e.g., nitrile), protective clothing, and safety glasses with side-
shields or goggles.[15]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[4]

» Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local regulations.

Conclusion

While the specific compound 3-Bromo-5-chloro-6-methylpyrazin-2-amine remains elusive in
the public domain, a thorough analysis of its close structural relatives provides a robust and
actionable framework for researchers. The strategic placement of bromo, chloro, and methyl
substituents on the 2-aminopyrazine core creates a high-value chemical intermediate. Its true
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potential is realized through a deep understanding of its reactivity, particularly in modern cross-

coupling reactions, which unlocks access to vast libraries of novel molecules. By adhering to

the synthetic principles, reactivity trends, and safety protocols outlined in this guide, scientists

in drug discovery and materials science can effectively leverage this important class of

compounds to drive their research programs forward.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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